Ambrettolide
Overview
Description
Ambrettolide is a macrocyclic musk with an exceptional diffusion and a very fine character . It is a superb fixative and highly substantive, and yet exalts the top note of a fragrance in an exceptional manner . It is a colorless to pale yellow clear liquid; its odor type is soapy and its odor is described as ‘sweet, soapy, perfume-like with a heavy fruity undertone’ .
Synthesis Analysis
The synthesis of ambrettolide and its trans-stereoisomer is accomplished from threo-9,10,18-trihydroxyoctadecanoic acid (phloionolic acid derived from cork) via a high-yielding seven-stage synthesis . Substantial emphasis is given on ring-closing metathesis (RCM) as a tool for the synthesis of cyclic compounds such as civetone, muscone, exaltolide, ambrettolide/isoambrettolide, and yuzu lactone .Molecular Structure Analysis
Ambrettolide has a molecular formula of C16H28O2, with an average mass of 252.392 Da and a monoisotopic mass of 252.208923 Da .Chemical Reactions Analysis
Ambrettolide has been identified by chemical analysis in 1 of 91 essential oils, which have caused contact allergy / allergic contact dermatitis: chamomile oil German .Physical And Chemical Properties Analysis
Ambrettolide is a colorless to pale yellow clear liquid; its odor type is soapy and its odor is described as ‘sweet, soapy, perfume-like with a heavy fruity undertone’ . It is a component of Ambrette seed oil .Scientific Research Applications
Antibacterial Properties
Ambrettolide, a component of ambrette seed oil, has been studied for its antibacterial properties. A study by Arokiyaraj et al. (2014) found that ambrette seed oil, which contains ambrettolide, showed inhibitory effects against various bacteria including Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. The study also explored the mechanisms of this antibacterial activity, finding increased activity of lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) in the presence of the oil.
Synthesis from Natural Sources
The synthesis of ambrettolide has been a topic of interest due to its potential commercial applications. Sanz and Seoane (1982) described a high-yielding synthesis of ambrettolide from phloionolic acid derived from cork, which could provide a commercial source for ambrettolide production (Sanz & Seoane, 1982).
Fragrance and Perfumery
Ambrettolide is notable for its use in the fragrance industry. A study by Nee, Cartt, and Pollard (1986) identified ambrettolide as a major component in the monoester fraction of ambrette (Hibiscus abelmoschus) seeds, which are used in perfumery (Nee, Cartt & Pollard, 1986).
Biomedical Applications
Ambrettolide's potential as a biomaterial has been explored. A study by van der Meulen et al. (2008) investigated polymers derived from ambrettolide for their potential as biomaterials, noting their high crystallinity and non-toxicity, which could be advantageous in medical applications (van der Meulen et al., 2008).
Environmental Monitoring
In environmental science, ambrettolide has been used as a marker in wastewater analysis. A study by Vallecillos, Borrull, and Pocurull (2013) developed a method to determine macrocyclic musk fragrances, including ambrettolide, in wastewater samples, highlighting its relevance in environmental monitoring (Vallecillos, Borrull & Pocurull, 2013).
Future Directions
properties
IUPAC Name |
(8Z)-1-oxacycloheptadec-8-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPUOMWGQAOIT-RQOWECAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCOC(=O)CCCCCC=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCOC(=O)CCCCC/C=C\CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881237 | |
Record name | Musk | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
398.00 to 399.00 °C. @ 760.00 mm Hg | |
Record name | (Z)-7-Hexadecen-1,16-olide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ambrettolide | |
CAS RN |
123-69-3 | |
Record name | Ambrettolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Musk | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxacycloheptadec-8-en-2-one, (8Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Musk | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadec-7-en-16-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095I377U8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-7-Hexadecen-1,16-olide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.